2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a diketone, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide: This compound is similar in structure and has been studied for its potential as a xanthine oxidase inhibitor.
Pyridazinone Derivatives: These compounds share the pyridazine ring structure and have diverse applications in medicine and agriculture.
Uniqueness: 2-Neopentyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its neopentyl group provides steric hindrance, potentially affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)6-12-8(13)7(9(14)15)4-5-11-12/h4-5H,6H2,1-3H3,(H,14,15) |
InChI Key |
CFGBVBQJWSXREV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C(=O)C(=CC=N1)C(=O)O |
Origin of Product |
United States |
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